4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure Analysis
Studies on related compounds, such as "4-(4-Methoxyphenyl)-1-phenylpyridine-2,6(1H,3H)-dione," have focused on the molecular structure analysis, revealing specific conformations and intermolecular interactions. The analysis of crystal structures aids in understanding the chemical behavior and potential reactivity of such compounds (Das et al., 2009).
Polymerisation and Material Science
Compounds with similar structures have been studied for their applications in polymerisation processes and material science. For instance, "5-Phenyl-1,3-dioxolan-2,4-dione" undergoes polymerisation in the presence of tertiary organic bases, indicating potential use in creating poly-α-esters with applications in biodegradable materials and coatings (Smith & Tighe, 1981).
Synthetic Chemistry
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives from similar compounds suggests applications in synthetic chemistry, where these molecules serve as intermediates for the development of pharmaceuticals and agrochemicals (Mulholland et al., 1972).
Heterocyclic Chemistry
Research into the reactions of cyclic oxalyl compounds, like "4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione," has contributed to heterocyclic chemistry, providing pathways to synthesize novel heterocycles with potential pharmacological activities (Kollenz et al., 1976).
Photoluminescent Materials
The development of photoluminescent conjugated polymers incorporating similar molecular frameworks indicates applications in optoelectronic devices, including polymer solar cells and light-emitting diodes (Beyerlein & Tieke, 2000).
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-25-17-9-12(7-8-16(17)22)14-10-18(23)21(13-5-3-2-4-6-13)15-11-26-20(24)19(14)15/h2-9,14,22H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHZFPOLFKBNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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